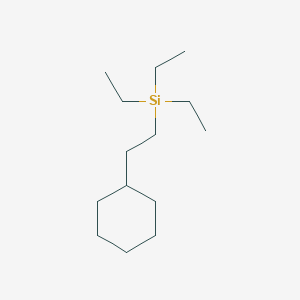
(2-Cyclohexylethyl)(triethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-シクロヘキシルエチル)(トリエチル)シランは、その独特の化学的特性と様々な分野における潜在的な用途により注目を集めている有機ケイ素化合物です。この化合物は、ケイ素原子に2-シクロヘキシルエチル基と3つのエチル基が結合した構造をしています。この化合物中のケイ素-水素 (Si-H) 結合の存在は特に注目に値し、その高い反応性を付与し、有機合成において貴重な試薬となっています。
合成方法
合成経路と反応条件
(2-シクロヘキシルエチル)(トリエチル)シランの合成は、通常、トリエチルクロロシランと適切な還元剤との反応によって行われます。 一般的な方法の1つには、水素化リチウムアルミニウム (LiAlH4) を用いる方法があり、これはトリエチルクロロシランをトリエチルシランに還元すると同時に、塩化アルミニウムと水素ガスを発生させます 。反応条件、例えば温度や圧力は、高い収率と純度レベルを達成するために慎重に制御する必要があります。
工業的製造方法
工業的な環境では、(2-シクロヘキシルエチル)(トリエチル)シランの製造は、同様の還元剤を用いた大規模な反応によって行われる場合があります。プロセスは、効率的な変換を保証し、副生成物を最小限に抑えるように最適化されています。連続フローリアクターや高度な精製技術の使用は、生産効率と製品品質をさらに向上させることができます。
化学反応解析
反応の種類
(2-シクロヘキシルエチル)(トリエチル)シランは、次のような様々な種類の化学反応を起こします。
還元: (2-シクロヘキシルエチル)(トリエチル)シラン中の Si-H 結合は、水素化物供与体として作用し、強力な還元剤となります。
ヒドロシリル化: この化合物は、ヒドロシリル化反応に参加することができ、Si-H 結合は、アルケンやアルキンなどの不飽和炭素-炭素結合に付加します.
一般的な試薬と条件
(2-シクロヘキシルエチル)(トリエチル)シランとの反応で用いられる一般的な試薬には、次のようなものがあります。
触媒: パラジウム、白金、ロジウムなどの遷移金属触媒は、ヒドロシリル化反応を促進するために頻繁に使用されます.
溶媒: テトラヒドロフラン (THF) やジクロロメタン (DCM) などの有機溶媒は、反応物を溶解し、適切な反応媒体を提供するために一般的に使用されます.
生成される主な生成物
(2-シクロヘキシルエチル)(トリエチル)シランを含む反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。例えば、
カルボニル化合物の還元: 主な生成物は、対応するアルコールです.
アルケンのヒドロシリル化: 主な生成物は、アルキルシランです.
科学研究における用途
(2-シクロヘキシルエチル)(トリエチル)シランは、科学研究において幅広い用途があり、次のようなものがあります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylethyl)(triethyl)silane typically involves the reaction of triethylchlorosilane with an appropriate reducing agent. One common method employs lithium aluminum hydride (LiAlH4), which reduces triethylchlorosilane to triethylsilane while liberating aluminum chloride and hydrogen gas . The reaction conditions, such as temperature and pressure, must be carefully controlled to achieve high yields and purity levels.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reducing agents. The process is optimized to ensure efficient conversion and minimize by-products. The use of continuous flow reactors and advanced purification techniques can further enhance the production efficiency and product quality.
化学反応の分析
Types of Reactions
(2-Cyclohexylethyl)(triethyl)silane undergoes various types of chemical reactions, including:
Reduction: The Si-H bond in this compound acts as a hydride donor, making it a potent reducing agent.
Hydrosilylation: This compound can participate in hydrosilylation reactions, where the Si-H bond adds across unsaturated carbon-carbon bonds, such as alkenes and alkynes.
Substitution: The ethyl groups attached to the silicon atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example:
Reduction of carbonyl compounds: The major products are the corresponding alcohols.
Hydrosilylation of alkenes: The major products are alkylsilanes.
科学的研究の応用
(2-Cyclohexylethyl)(triethyl)silane has a wide range of applications in scientific research, including:
Synthetic Chemistry: It is extensively used as a reducing agent and a hydride source in the synthesis of complex organic molecules.
Pharmaceuticals: In the pharmaceutical industry, this compound plays a critical role in the synthesis of active pharmaceutical ingredients (APIs) and natural products.
Materials Science: It is used in the development of advanced materials, such as silane-modified polymers and sealants.
作用機序
(2-シクロヘキシルエチル)(トリエチル)シランがその効果を発揮するメカニズムは、主に Si-H 結合に関係しています。Si-H 結合中の水素原子は、他の分子に移動することができ、還元反応を促進します。 この移動は、ケイ素原子が基質に水素化物イオン (H-) を供与する水素化物移動メカニズムを通じて起こり、基質の還元とケイ素を含む副生成物の生成をもたらします .
類似化合物の比較
類似化合物
トリエチルシラン: ケイ素原子に3つのエチル基が結合した、より単純なアナログ。
ジフェニルシラン: ケイ素原子に2つのフェニル基が結合した構造。
トリ(トリメチルシリル)シラン: ラジカル還元剤として使用される、非常に反応性の高いシラン.
独自性
(2-シクロヘキシルエチル)(トリエチル)シランは、2-シクロヘキシルエチル基の存在によってユニークです。この基は、明確な立体的な特性と電子的特性を付与します。この独自性は、化合物の反応性や様々な化学反応における選択性に影響を与える可能性があり、特定の合成用途において貴重な試薬となっています。
類似化合物との比較
Similar Compounds
Triethylsilane: A simpler analog with three ethyl groups attached to the silicon atom.
Diphenylsilane: Contains two phenyl groups attached to the silicon atom.
Tris(trimethylsilyl)silane: A highly reactive silane used as a radical reducing agent.
Uniqueness
(2-Cyclohexylethyl)(triethyl)silane is unique due to the presence of the 2-cyclohexylethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable reagent in specific synthetic applications.
特性
CAS番号 |
656824-56-5 |
|---|---|
分子式 |
C14H30Si |
分子量 |
226.47 g/mol |
IUPAC名 |
2-cyclohexylethyl(triethyl)silane |
InChI |
InChI=1S/C14H30Si/c1-4-15(5-2,6-3)13-12-14-10-8-7-9-11-14/h14H,4-13H2,1-3H3 |
InChIキー |
FSRQIYLOKWYVPI-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)CCC1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[Bis(phosphonomethyl)amino]methyl}benzoic acid](/img/structure/B12528034.png)

![(2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12528042.png)
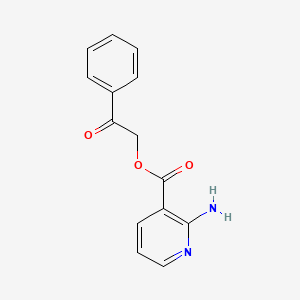
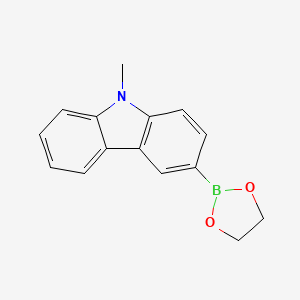
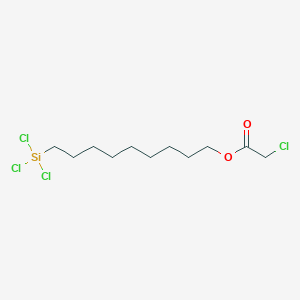
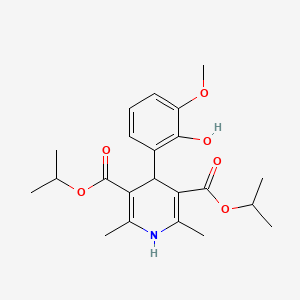
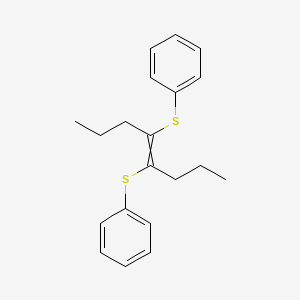
![2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12528075.png)
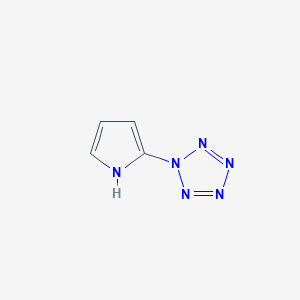
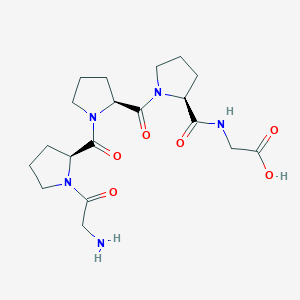
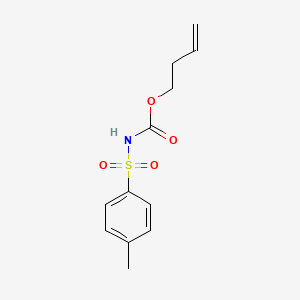
![2-(4',6-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12528123.png)
![N-(4-Aminophenyl)-N-methyl-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B12528125.png)
